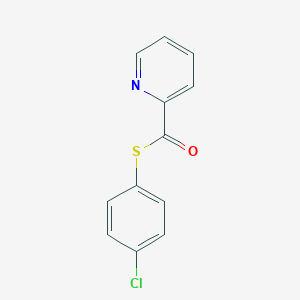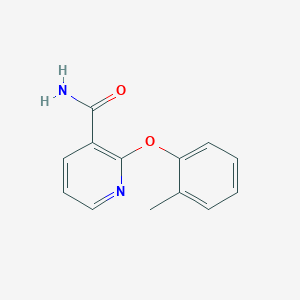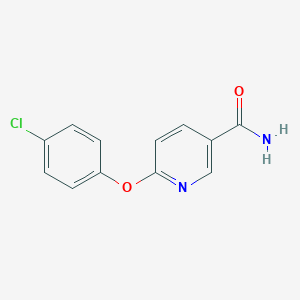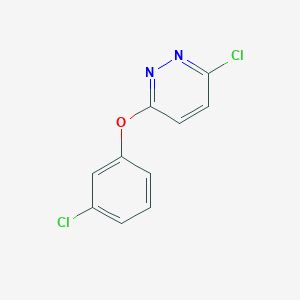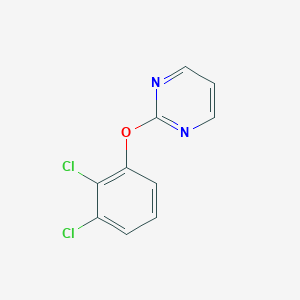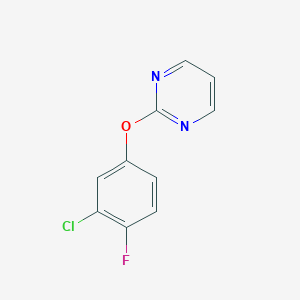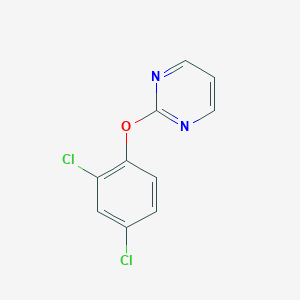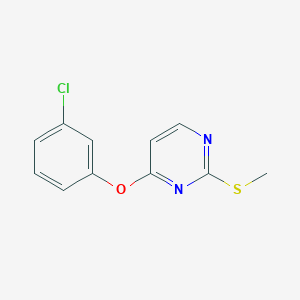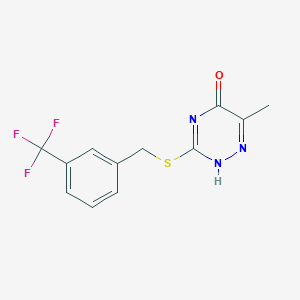
6-metil-3-((3-(trifluorometil)bencil)tio)-1,2,4-triazin-5(4H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-3-((3-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one, commonly known as TFM-2, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. TFM-2 belongs to the class of triazinones and is known for its unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of TFM-2 is not fully understood. However, it is known to bind with high affinity to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that plays a crucial role in various cellular processes such as calcium signaling, protein folding, and lipid metabolism. TFM-2 has been found to modulate the activity of the sigma-1 receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
TFM-2 has been found to have various biochemical and physiological effects. It has been found to increase the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. TFM-2 has also been found to modulate the activity of various ion channels such as calcium channels and potassium channels. TFM-2 has been found to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFM-2 is its high affinity for the sigma-1 receptor. This makes it an ideal tool for studying the sigma-1 receptor and its downstream signaling pathways. TFM-2 is also relatively easy to synthesize, which makes it readily available for scientific research. One of the limitations of TFM-2 is its potential toxicity. It is important to use TFM-2 in a controlled manner to avoid any potential adverse effects.
Direcciones Futuras
There are several future directions for TFM-2 research. One direction is to study the effects of TFM-2 on various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to develop more potent and selective sigma-1 receptor agonists and antagonists based on the structure of TFM-2. Additionally, further studies are needed to better understand the mechanism of action of TFM-2 and its downstream signaling pathways.
Métodos De Síntesis
TFM-2 can be synthesized using a simple two-step process. The first step involves the reaction between 3-(trifluoromethyl)benzyl chloride and sodium hydride in the presence of dimethylformamide (DMF). This reaction results in the formation of 3-(trifluoromethyl)benzyl sodium thiolate. The second step involves the reaction between 6-methyl-1,2,4-triazin-5(4H)-one and 3-(trifluoromethyl)benzyl sodium thiolate in the presence of sodium hydride and DMF. This reaction results in the formation of TFM-2.
Aplicaciones Científicas De Investigación
Desarrollo de la fase estacionaria de cromatografía
Las características estructurales de este compuesto, en particular los grupos trifluorometilo, pueden contribuir a su utilidad como fase estacionaria en cromatografía. Su potencial para participar en interacciones π–π y acciones dipolo-dipolo inducidas con analitos se puede explotar para mejorar la selectividad de separación para diversas sustancias, incluidas las mezclas polares .
Cromatografía líquida de alto rendimiento (HPLC)
Debido a su alta polarizabilidad, este compuesto podría utilizarse para modificar las cadenas de polisiloxano en los sistemas HPLC. Esta modificación puede conducir a una mejor resolución y estabilidad térmica, ampliando el rango de aplicación de la HPLC en el análisis de mezclas complejas .
Cromatografía de gases (GC)
La estabilidad térmica del compuesto y su potencial para una alta eficiencia de columna lo convierten en un candidato para el desarrollo de nuevas fases estacionarias cromatográficas de gases. Estas fases se pueden utilizar para la separación selectiva de mezclas, particularmente aquellas que son polares, a altas temperaturas .
Propiedades
IUPAC Name |
6-methyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS/c1-7-10(19)16-11(18-17-7)20-6-8-3-2-4-9(5-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFATTZGGCBZYKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

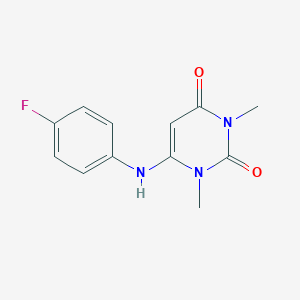
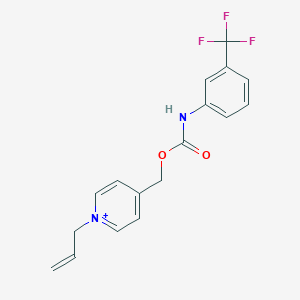
![S-{2-chloro-5-[(2,4-dichlorobenzoyl)sulfanyl]phenyl} 2,4-dichlorobenzenecarbothioate](/img/structure/B427861.png)

